molecular formula C17H15FN2OS2 B2700598 N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895468-41-4

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B2700598
CAS RN: 895468-41-4
M. Wt: 346.44
InChI Key: AENBHPKRDVUTRY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide, also known as "Compound X" is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound has been shown to possess a variety of biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Scientific Research Applications

  • Antidiabetic Agents : Fluorinated derivatives, including structures similar to N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide, have been synthesized and evaluated as potential antidiabetic agents. Their significant antidiabetic activity and favorable drug-like profiles suggest they could be leads for future drug discovery (Faidallah et al., 2016).

  • Antimicrobial Activities : Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities, including against tuberculosis. These studies highlight the potential for these compounds in developing new antimicrobial agents (Başoğlu et al., 2012).

  • Anticonvulsant Activity : Derivatives of this compound class have been explored for their potential as anticonvulsant agents. The structural modifications and resulting biological activity underscore their potential in epilepsy treatment (Pevarello et al., 1998).

  • Anticancer Agents : Various benzothiazole derivatives, related to this compound, have shown promise as anticancer agents. Their synthesis and evaluation against different cancer cell lines provide insights into their potential therapeutic applications (Osmaniye et al., 2018).

  • Antitumor Properties : Research into fluorinated benzothiazoles, including compounds similar to the subject compound, has shown their potent cytotoxic effects in vitro against sensitive human breast cancer cell lines. These findings suggest their potential for antitumor therapy (Hutchinson et al., 2001).

  • Chemical Synthesis Techniques : Studies have also focused on the chemical synthesis techniques for creating derivatives of benzothiazoles, providing valuable insights into the methodologies for creating these potentially therapeutic compounds (Li et al., 2019).

  • Antioxidant Activity : Some derivatives have been evaluated for their antioxidant activity, suggesting a potential role in conditions where oxidative stress is a factor (El Nezhawy et al., 2009).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-11-5-7-12(8-6-11)22-10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)23-17/h2-8H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENBHPKRDVUTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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